Methyl 2-(3-hydroxybenzylamino)acetate
Description
Methyl 2-(3-hydroxybenzylamino)acetate is an organic compound featuring a benzylamine group substituted with a 3-hydroxy moiety and an ester-functionalized acetic acid side chain. Its molecular formula is C₁₀H₁₂N₂O₄, as confirmed by structural characterization via single-crystal X-ray diffraction . The compound’s key structural attributes include:
- Methyl ester group: Improves stability and modulates reactivity for further synthetic modifications.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 2-[(3-hydroxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)7-11-6-8-3-2-4-9(12)5-8/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
FQDHDMHCLLUMPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Hydroxybenzylamino Groups
Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate (3b)
- Molecular Formula : C₁₈H₁₇N₃O₄
- Key Features: Contains a benzoylamino group and a 3-hydroxyphenyl substituent, enabling cyclization reactions to form fused heterocycles (e.g., oxazolo[4,5-c]quinolines) .
- Reactivity: The α,β-unsaturated ester moiety facilitates conjugate additions, unlike Methyl 2-(3-hydroxybenzylamino)acetate, which lacks this feature.
Methyl 4-acetamido-2-hydroxybenzoate
- Molecular Formula: C₁₀H₁₁NO₅
- Key Features : Acetamido and hydroxy groups at the 4- and 2-positions of the benzene ring, respectively. Used as an intermediate in pharmaceutical synthesis (e.g., chlorinated benzoic acid derivatives) .
- Comparison: The absence of a benzylamino group reduces its utility in metal-catalyzed C–H functionalization compared to this compound .
Analogues with Benzylamino-Ester Motifs
Methyl 2-(benzylamino)acetate hydrochloride
- Molecular Formula: C₁₀H₁₄ClNO₂
- Key Features : Lacks the 3-hydroxy substituent, reducing polarity and hydrogen-bonding capacity. Used in peptide mimetics and as a building block for bioactive molecules .
- Solubility: Higher solubility in aqueous solutions due to the hydrochloride salt form, unlike the neutral this compound.
Ethyl 2-phenylacetoacetate
Derivatives with Metal-Chelating Capabilities
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Molecular Formula: C₁₂H₁₇NO₂
- Key Features : Contains an N,O-bidentate directing group for metal-catalyzed C–H bond activation. Structurally distinct due to the amide linkage instead of an ester .
- Application: More suited for catalytic transformations compared to this compound, which lacks a strong metal-coordinating group.
Data Table: Key Properties of this compound and Analogues
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